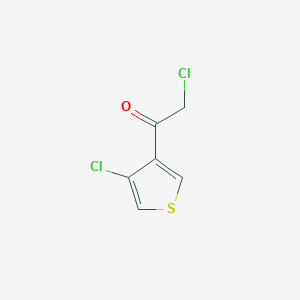
2-Chloro-1-(4-chloro-3-thienyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-chloro-3-thienyl)-ethanone is an organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and two chlorine atoms attached to the ethanone structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-3-thienyl)-ethanone typically involves the chlorination of 1-(4-chloro-3-thienyl)-ethanone. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is usually carried out under reflux conditions to ensure complete chlorination. The general reaction scheme is as follows:
[ \text{1-(4-chloro-3-thienyl)-ethanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-chloro-3-thienyl)-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
科学的研究の応用
2-Chloro-1-(4-chloro-3-thienyl)-ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(4-chloro-3-thienyl)-ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
1-(4-Chloro-3-thienyl)-ethanone: Lacks the additional chlorine atom, making it less reactive in certain chemical reactions.
2-Bromo-1-(4-chloro-3-thienyl)-ethanone: Contains a bromine atom instead of a chlorine atom, which can lead to different reactivity and applications.
2-Chloro-1-(3-thienyl)-ethanone: Lacks the additional chlorine atom on the thienyl ring, affecting its chemical properties and reactivity.
Uniqueness
2-Chloro-1-(4-chloro-3-thienyl)-ethanone is unique due to the presence of two chlorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical reactions
特性
CAS番号 |
342402-24-8 |
|---|---|
分子式 |
C6H4Cl2OS |
分子量 |
195.07 g/mol |
IUPAC名 |
2-chloro-1-(4-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2OS/c7-1-6(9)4-2-10-3-5(4)8/h2-3H,1H2 |
InChIキー |
FODULVJWIHXFJX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CS1)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
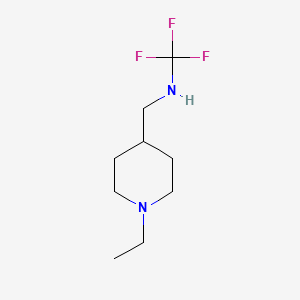
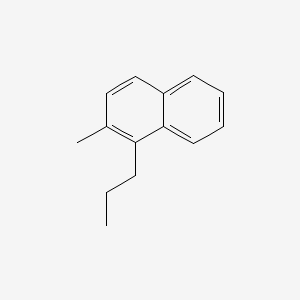
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)

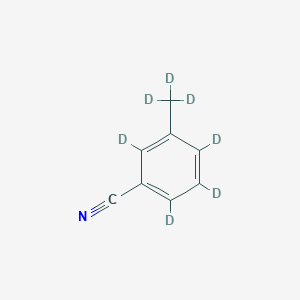


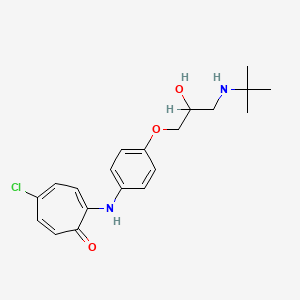
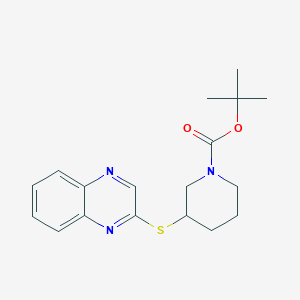
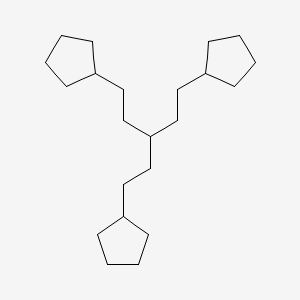
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
